molecular formula C22H19N3O4 B2758841 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one CAS No. 899741-67-4

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2758841
CAS No.: 899741-67-4
M. Wt: 389.411
InChI Key: KIPWOTDKJIQGQH-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a nitrobenzyl group, a tetrahydroquinoline moiety, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Nitrobenzyl Intermediate: The synthesis begins with the nitration of benzyl chloride to form 3-nitrobenzyl chloride.

    Quinoline Derivative Preparation: The next step involves the synthesis of the tetrahydroquinoline derivative, which can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Coupling Reaction: The 3-nitrobenzyl chloride is then coupled with the tetrahydroquinoline derivative under basic conditions to form the intermediate.

    Cyclization and Final Assembly: The final step involves the cyclization of the intermediate with a pyridinone precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound may be explored for its electronic properties, making it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism by which 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-nitrobenzyl)-5-(quinolin-1-ylcarbonyl)pyridin-2(1H)-one: Similar structure but lacks the tetrahydroquinoline moiety.

    1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)pyridin-2(1H)-one: Contains an isoquinoline instead of a quinoline moiety.

Uniqueness

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is unique due to the presence of both a nitrobenzyl group and a tetrahydroquinoline moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21-11-10-18(15-23(21)14-16-5-3-8-19(13-16)25(28)29)22(27)24-12-4-7-17-6-1-2-9-20(17)24/h1-3,5-6,8-11,13,15H,4,7,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPWOTDKJIQGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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